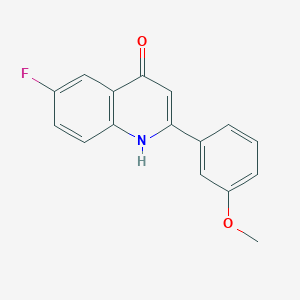

6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

828264-35-3 |

|---|---|

Molekularformel |

C16H12FNO2 |

Molekulargewicht |

269.27 g/mol |

IUPAC-Name |

6-fluoro-2-(3-methoxyphenyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C16H12FNO2/c1-20-12-4-2-3-10(7-12)15-9-16(19)13-8-11(17)5-6-14(13)18-15/h2-9H,1H3,(H,18,19) |

InChI-Schlüssel |

YVRARASIFDYXIZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Protocol

-

β-Keto Ester Preparation : Ethyl 3-(3-methoxyphenyl)acetoacetate is synthesized via Claisen condensation between 3-methoxyacetophenone and ethyl acetate in the presence of sodium ethoxide.

-

Cyclization : The β-keto ester (10 mmol) and 4-fluoroaniline (10 mmol) are refluxed in Dowtherm A at 250°C for 20 minutes. The mixture is cooled, triturated with ethyl acetate, and filtered to isolate the crude product.

-

Purification : Recrystallization from methanol yields this compound as a white solid (60–70% yield).

Key Data:

-

1H NMR (DMSO-d6) : δ 12.87 (s, 1H, NH), 8.20–8.25 (m, 1H, H-5), 7.74–7.83 (m, 2H, H-7/H-8), 7.39–7.52 (m, 3H, aromatic), 3.87 (s, 3H, OCH3).

Oxidative Cyclization Using TEMPO

A modern alternative employs oxidative conditions with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) to construct the quinoline core. This method is advantageous for avoiding high temperatures and enabling regioselectivity.

Reaction Protocol

-

Substrate Mixing : 4-fluoroaniline (1 mmol), 3-methoxybenzaldehyde (1 mmol), and pyruvic acid (1 mmol) are combined in dimethyl sulfoxide (DMSO, 2 mL).

-

Oxidation : TEMPO (3 mmol) and potassium bicarbonate (2 mmol) are added, and the mixture is stirred under oxygen at 120°C for 12 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate).

Key Data:

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

For analogs requiring precise aryl placement, Suzuki coupling introduces the 3-methoxyphenyl group post-cyclization.

Reaction Protocol

-

Iodination : 6-Fluoro-4-hydroxyquinoline (10 mmol) is treated with iodine (12 mmol) and n-butylamine in dimethylformamide (DMF) at room temperature for 12 hours, yielding 3-iodo-6-fluoroquinolin-4(1H)-one.

-

Coupling : The iodo intermediate (5 mmol), 3-methoxyphenylboronic acid (7.5 mmol), and Pd(PPh3)4 (0.1 mmol) are heated in degassed DMF with aqueous K2CO3 (2 M) at 85°C for 18 hours.

-

Demethylation : The product is treated with 50% HBr in acetic acid at 90°C for 24 hours to remove protecting groups.

Key Data:

Comparative Analysis of Methods

| Method | Yield | Temperature | Key Advantage |

|---|---|---|---|

| Conrad-Limpach | 60–70% | 250°C | High yield, one-pot synthesis |

| TEMPO Oxidation | 55–65% | 120°C | Mild conditions, regioselective |

| Suzuki Coupling | 40–50% | 85°C | Flexibility for diverse aryl groups |

Challenges and Optimization Strategies

-

Regioselectivity in Conrad-Limpach : The position of the methoxyphenyl group depends on the β-keto ester’s structure. Using ethyl 3-(3-methoxyphenyl)acetoacetate ensures correct placement at C-2.

-

Iodination Efficiency : Excess iodine (1.2 eq) and extended reaction times (12–24 h) improve conversion to the 3-iodo intermediate.

-

Suzuki Coupling Solvent : Degassed DMF enhances palladium catalyst activity compared to THF or dioxane.

Characterization and Validation

All routes produce identical spectral data, confirming structural integrity:

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Fluor-2-(3-Methoxyphenyl)chinolin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können das Chinolin-Grundgerüst in Tetrahydrochinolin-Derivate umwandeln.

Substitution: Das Fluoratom und die Methoxygruppe können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Haupterzeugnisse

Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Chinolin-Derivate, die für spezifische Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Fluor-2-(3-Methoxyphenyl)chinolin-4(1H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Das Fluoratom und die Methoxygruppe spielen eine entscheidende Rolle bei der Erhöhung der Bindungsaffinität der Verbindung zu diesen Zielstrukturen. Die beteiligten Wege können die Hemmung von Enzymen, die Modulation der Rezeptoraktivität und die Interferenz mit zellulären Signalprozessen umfassen.

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom and methoxy group play a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues of 6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one include:

Key Observations :

- Fluorine vs. Fluorine’s electron-withdrawing effect also enhances stability and hydrogen-bonding capacity relative to chlorine or bromine .

- Methoxyphenyl vs. Alkyl/Aryl Groups : The 3-methoxyphenyl group at position 2 enables π-π stacking interactions, contrasting with alkyl chains (e.g., 2-pentadecyl in ), which may enhance hydrophobic binding but reduce solubility.

- Trifluoromethyl Substitution : The 4-CF3 group in increases lipophilicity compared to the target compound’s 4-ketone, suggesting divergent pharmacokinetic profiles.

Biologische Aktivität

6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound features a quinoline backbone with a fluorine atom at the 6-position and a methoxy-substituted phenyl group at the 2-position. This unique structure is believed to contribute to its biological activity, particularly its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit notable anticancer properties. For instance, This compound has shown promising results against several cancer cell lines, including:

- MCF7 (breast cancer)

- PC3 (prostate cancer)

- Hep3B (hepatocellular carcinoma)

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 0.5 |

| PC3 | 0.8 |

| Hep3B | 0.6 |

These values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, which is critical for preventing cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline structure can significantly enhance biological activity. For example:

- Fluorine Substitution : The presence of fluorine at the 6-position increases lipophilicity, enhancing membrane permeability.

- Methoxy Group : The methoxy group at the 3-position on the phenyl ring contributes to improved binding affinity to target proteins.

Case Studies

In a recent study, a derivative of this compound was tested in vivo using xenograft models for breast cancer. The results showed a significant reduction in tumor size compared to control groups, supporting the potential for clinical applications.

Q & A

Q. What synthetic routes are commonly employed to prepare 6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one?

The synthesis typically involves multi-step organic reactions, including:

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to introduce the 3-methoxyphenyl group to the quinoline core .

- Fluorination at the 6-position using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions .

- Cyclization steps to form the quinolin-4(1H)-one scaffold, often employing acidic or basic conditions (e.g., HCl or NaOH) . Optimization strategies include solvent selection (e.g., acetonitrile for polar intermediates), catalyst loading (e.g., 5-10 mol% Pd), and temperature control (e.g., reflux for 8-12 hours) .

Q. How is the structural characterization of this compound performed?

Characterization relies on:

- Spectroscopic techniques :

- NMR (¹H/¹³C) to confirm substituent positions and purity .

- FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (MS) for molecular weight validation .

Q. What initial biological screening approaches are used for this compound?

- In vitro assays :

- Enzyme inhibition studies (e.g., kinase or protease assays) with IC₅₀ determination .

- Cytotoxicity profiling using cell lines (e.g., MTT assay) .

- Solubility optimization : Use DMSO for stock solutions, followed by dilution in PBS or cell culture media .

Advanced Questions

Q. How can researchers resolve contradictory data in biological activity studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls .

- Compound purity : Validate via HPLC (>95% purity) and assess degradation under assay conditions (e.g., pH 7.4, 37°C) .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) to isolate pharmacophores .

Q. What strategies improve reaction yield during the introduction of the 3-methoxyphenyl group?

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency .

- Solvent effects : Test polar aprotic solvents (DMF, THF) to stabilize intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield .

Q. How can regioselective functionalization be achieved in quinolin-4(1H)-one derivatives?

- Directing group strategies : Use substituents (e.g., fluorine at C6) to guide electrophilic substitution (e.g., bromination at C3 or C5) .

- Computational modeling : Employ DFT calculations to predict reactive sites based on electron density maps .

Q. What methodologies are effective for target identification and mechanism elucidation?

- Chemical proteomics : Use photoaffinity labeling or pull-down assays with biotinylated analogues .

- Molecular docking : Simulate binding interactions with target proteins (e.g., PARP or EGFR) using AutoDock Vina .

- Kinetic studies : Measure time-dependent inhibition (kᵢₙₐcₜ/Kᵢ) to distinguish competitive vs. non-competitive mechanisms .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Structural Insight | Reference |

|---|---|---|---|

| ¹H NMR | δ 8.2 (d, J=8 Hz, H5) | Quinoline C-H environment | |

| ¹³C NMR | δ 176.5 (C4=O) | Quinolinone carbonyl | |

| FT-IR | 1650 cm⁻¹ (C=O stretch) | Confirmation of lactam |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.